Cas no 149489-22-5 (2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile)

2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile structure
149489-22-5 structure
Product Name:2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile
CAS No:149489-22-5
MF:C10H9ClFN
MW:197.636564970016
MDL:MFCD11036559
CID:4457618
PubChem ID:23356593
Update Time:2025-04-24

2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 17-(Cyclopropylmethyl)-6-[(2-isothiocyanatobenzyl)oxy]-4,5-epoxym orphinan-3,14-diol
    • 2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile
    • SCHEMBL6965456
    • EN300-1965273
    • 2-Chloro-6-fluoro-I+/-,I+/--dimethylbenzeneacetonitrile
    • 149489-22-5
    • DTXSID901231477
    • MDL: MFCD11036559
    • Inchi: 1S/C10H9ClFN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
    • InChI Key: PABAEWIHVXBJPA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C#N)(C)C)F

Computed Properties

  • Exact Mass: 197.0407551Da
  • Monoisotopic Mass: 197.0407551Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8Ų

2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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